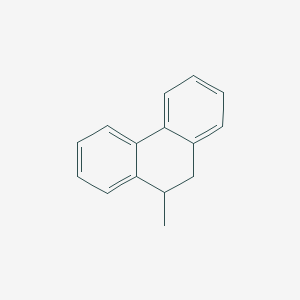
9-Methyl-9,10-dihydrophenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methyl-9,10-dihydrophenanthrene: is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH) consisting of three fused benzene rings. This compound is characterized by the addition of a methyl group at the 9th position and hydrogenation at the 9th and 10th positions of the phenanthrene structure. It is a colorless solid that is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Palladium-Catalyzed Heck Reaction: One of the primary methods for synthesizing 9-Methyl-9,10-dihydrophenanthrene involves a palladium-catalyzed Heck reaction. This reaction is followed by a reverse Diels-Alder reaction to eliminate formaldehyde.
Intramolecular Diels-Alder Reaction: Another method involves the intramolecular Diels-Alder reaction, which is a key step in forming the benzene ring necessary for the synthesis of polycyclic aromatic hydrocarbons.
Industrial Production Methods: Industrial production of this compound typically involves large-scale palladium-catalyzed reactions due to their efficiency and ability to produce high yields of the desired product. The use of industrial catalysts such as NiMo/Al2O3-USY is common in these processes .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced back to phenanthrene using hydrogen gas and a catalyst such as Raney nickel.
Substitution: Electrophilic halogenation can occur at the 9th position to form 9-bromophenanthrene using bromine.
Aromatic Sulfonation: This reaction can produce 2- and 3-phenanthrenesulfonic acids using sulfuric acid.
Common Reagents and Conditions:
Oxidation: Chromic acid
Reduction: Hydrogen gas, Raney nickel
Halogenation: Bromine
Sulfonation: Sulfuric acid
Major Products:
Phenanthrenequinone: from oxidation
Phenanthrene: from reduction
9-Bromophenanthrene: from halogenation
Phenanthrenesulfonic acids: from sulfonation
Scientific Research Applications
Chemistry: 9-Methyl-9,10-dihydrophenanthrene is used as a precursor in the synthesis of various phenanthrene derivatives, which are important in the study of polycyclic aromatic hydrocarbons and their properties .
Biology and Medicine: The compound and its derivatives have been studied for their biological activities, including anticancer, antioxidant, and anti-inflammatory properties . These studies are crucial for developing new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of dyes, plastics, and other materials. Its role in hydrocracking processes for upgrading heavy oil is also significant .
Mechanism of Action
The mechanism of action of 9-Methyl-9,10-dihydrophenanthrene involves its interaction with various molecular targets and pathways. For instance, in hydrocracking processes, the compound undergoes hydrogenation, dehydrogenation, isomerization, and ring-opening reactions. These reactions are facilitated by industrial catalysts and result in the formation of monocyclic aromatic hydrocarbons .
Comparison with Similar Compounds
- Phenanthrene
- 9,10-Dihydrophenanthrene
- 1-Methyl-9,10-dihydrophenanthrene
- 8-Hydroxymethyl-2-hydroxyl-1-methyl-5-vinyl-9,10-dihydrophenanthrene
Uniqueness: 9-Methyl-9,10-dihydrophenanthrene is unique due to its specific substitution pattern and hydrogenation, which confer distinct chemical properties and reactivity. This makes it valuable in various synthetic and industrial applications .
Properties
CAS No. |
52978-94-6 |
|---|---|
Molecular Formula |
C15H14 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
9-methyl-9,10-dihydrophenanthrene |
InChI |
InChI=1S/C15H14/c1-11-10-12-6-2-3-8-14(12)15-9-5-4-7-13(11)15/h2-9,11H,10H2,1H3 |
InChI Key |
OEVOTPDHCAGASB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-bis[bis(prop-2-enyl)amino]phosphanyl-N-prop-2-enylprop-2-en-1-amine](/img/structure/B14656070.png)

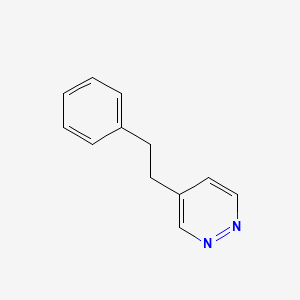
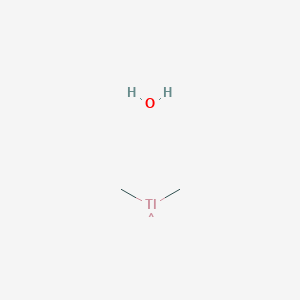
![2-[(Dimethylcarbamothioyl)sulfanyl]propanoic acid](/img/structure/B14656096.png)
![2-Nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B14656097.png)
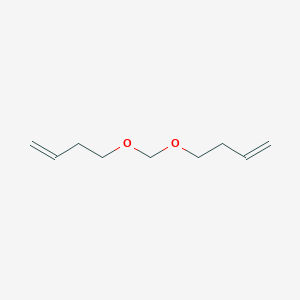
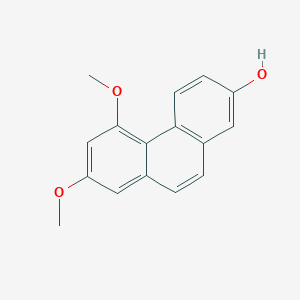
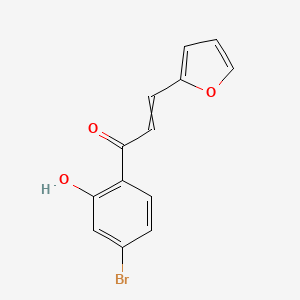
![N,N'-[(3-Oxoprop-1-ene-1,3-diyl)di(4,1-phenylene)]diacetamide](/img/structure/B14656126.png)
![(E)-3-[4-[(E)-2-carboxyethenyl]phenyl]prop-2-enoic acid;2-[4-(2-hydroxyethoxy)cyclohexyl]oxyethanol](/img/structure/B14656128.png)

![Hydron;[3-(hydroxymethyl)-1,4,6,9-tetraoxa-5-boranuidaspiro[4.4]nonan-8-yl]methanol](/img/structure/B14656140.png)
![N'-{[4-(Dimethylamino)phenyl]methylidene}hydrazinecarbothiohydrazide](/img/structure/B14656148.png)
